molecular formula C20H27NO3 B5234488 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol

2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol

Cat. No. B5234488
M. Wt: 329.4 g/mol
InChI Key: ISVZZIOHAPUZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol, also known as BPEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPEE is a synthetic compound that was first synthesized in 2010 by a team of researchers led by Dr. Jian Jin at the Mount Sinai School of Medicine in New York City. Since then, BPEE has been studied extensively for its biochemical and physiological effects, as well as its potential use in scientific research.

Mechanism of Action

2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol works by binding to a specific site on the MDM2 protein, preventing it from interacting with p53. This binding site is located in a region of the protein known as the hydrophobic pocket. By binding to this site, 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol disrupts the interaction between MDM2 and p53, allowing p53 to function normally and regulate cell growth and division.
Biochemical and Physiological Effects:
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol has been shown to have a number of biochemical and physiological effects. In addition to its role in regulating protein-protein interactions, 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol in scientific research is its specificity. 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol binds to a specific site on the MDM2 protein, which means that it does not interfere with other cellular processes. This specificity makes it an ideal tool for studying the role of the MDM2 protein in cancer and other diseases. However, one limitation of using 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are a number of potential future directions for research involving 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol. One area of interest is the development of 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol derivatives that have improved solubility and potency. Another area of research involves the use of 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol in combination with other drugs to enhance its effectiveness. Additionally, researchers are interested in studying the effects of 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol on other protein-protein interactions, which could have implications for the treatment of a wide range of diseases.

Synthesis Methods

2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzyl alcohol. This intermediate is then reacted with propylamine to form the final product, 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol. The synthesis of 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol is a complex process that requires careful attention to detail and specialized equipment.

Scientific Research Applications

2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol has a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of protein-protein interactions. 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol has been shown to inhibit the interaction between two proteins, known as MDM2 and p53. This interaction is important in the regulation of cell growth and division, and the inhibition of this interaction could have significant implications for the treatment of cancer.

properties

IUPAC Name

2-[(3-methoxy-4-phenylmethoxyphenyl)methyl-propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-3-11-21(12-13-22)15-18-9-10-19(20(14-18)23-2)24-16-17-7-5-4-6-8-17/h4-10,14,22H,3,11-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVZZIOHAPUZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methoxy-4-phenylmethoxyphenyl)methyl-propylamino]ethanol

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